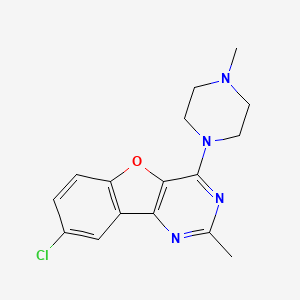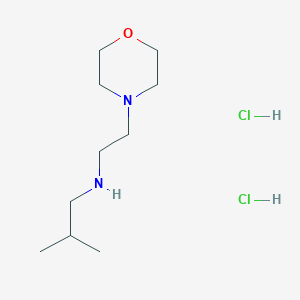
1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide, also known as Compound A, is a small molecule that has been studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB pathway and the PI3K/Akt pathway. These pathways are involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of pro-inflammatory cytokines in inflammation, and neuroprotective effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A is its potential as a therapeutic agent in various diseases. However, there are also limitations to its use in lab experiments, such as its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A, including further investigation of its mechanism of action, optimization of its synthesis method, and development of more effective delivery methods. Additionally, 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A could be studied in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A can be synthesized through a multi-step process involving the reaction of piperidine, 4-fluorobenzenesulfonyl chloride, 4-(p-tolyl)thiazol-2-amine, and 4-cyanobenzyl bromide. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide A has been shown to have neuroprotective effects.
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-15-2-4-16(5-3-15)20-14-30-22(24-20)25-21(27)17-10-12-26(13-11-17)31(28,29)19-8-6-18(23)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIMHWDMNDBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791355.png)



![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2791361.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one](/img/structure/B2791363.png)

![(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2791369.png)


![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
![Propan-2-yl 2-[5-[(4-bromophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2791376.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)